2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 18569282) is a synthetic derivative that combines the oxadiazole and indole moieties. This structural combination is of significant interest due to the potential biological activities associated with both components, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H15F3N4O2. It features a trifluoromethyl group, which is known to enhance biological activity due to increased lipophilicity and metabolic stability. The presence of the oxadiazole ring is also noteworthy as it has been linked to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated several indole-based 1,3,4-oxadiazoles for their ability to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical targets in cancer therapy. The cytotoxic effects were assessed using various human cancer cell lines including HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). The results demonstrated that these compounds could induce apoptosis in cancer cells and exhibited IC50 values in the micromolar range .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 12.5 | EGFR Inhibition |
Compound B | A549 | 8.0 | COX-2 Inhibition |
This compound | A375 | TBD | Apoptosis Induction |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented. Studies have shown that certain compounds within this class exhibit notable antibacterial and antifungal activities. For example, derivatives with oxadiazole moieties have demonstrated effectiveness against a range of pathogenic bacteria and fungi . While specific data on the compound is limited, its structural analogs suggest a promising profile.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 32 µg/ml |
Compound D | S. aureus | 16 µg/ml |
This compound | TBD |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, some studies have suggested that oxadiazole derivatives may also possess anti-inflammatory effects. These compounds can inhibit various inflammatory mediators, making them potential candidates for treating inflammatory diseases . However, specific evaluations on the compound's anti-inflammatory activity are still required.
Case Studies
One case study involving related indole-based oxadiazoles highlighted their efficacy in inducing apoptosis in breast cancer cell lines through modulation of p53 pathways and caspase activation . Another study focused on the synthesis and biological screening of oxadiazole derivatives revealed that structural modifications could significantly enhance their potency against cancer cell lines .
特性
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-9-13-5-2-3-8-16(13)27(17)11-18(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXWPUAIVUWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。